Fmoc-Phe(4-Boc2-guanidino)-OH

Übersicht

Beschreibung

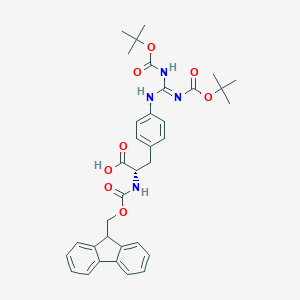

Fmoc-Phe(4-Boc2-guanidino)-OH is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with a guanidino group protected by two tert-butoxycarbonyl (Boc) groups. The compound is further protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus. This compound is primarily used in peptide synthesis due to its unique protective groups that facilitate selective deprotection and coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(4-Boc2-guanidino)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Introduction of the Guanidino Group: The phenyl group of Fmoc-protected phenylalanine is then substituted with a guanidino group. This is done by reacting the compound with a guanidino reagent, often in the presence of a catalyst.

Protection of the Guanidino Group: The guanidino group is protected using Boc anhydride, resulting in the formation of the Boc2-guanidino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

- Large-scale protection of the amino group using Fmoc-chloride.

- Efficient introduction and protection of the guanidino group.

- Purification steps such as crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Phe(4-Boc2-guanidino)-OH undergoes several types of chemical reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc groups can be removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).

Major Products Formed

Deprotected Amino Acid: Removal of protective groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with this compound as a residue.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Phe(4-Boc2-guanidino)-OH serves as a crucial building block in the synthesis of peptides. Its protective groups facilitate selective reactions, allowing for the efficient assembly of complex peptide structures. This capability is essential in developing therapeutic agents and conducting research in protein engineering .

Key Features:

- Building Block: Integral for constructing peptides with specific sequences and functionalities.

- Efficiency: Protective groups enhance reaction selectivity and yield during synthesis.

Drug Design

The unique structure of this compound makes it valuable in the design of novel therapeutics. Its guanidino group can improve the binding affinity and specificity towards biological targets, particularly in oncology and infectious disease research. Researchers utilize this compound to create peptide-based drugs that can selectively target disease mechanisms .

Applications in Drug Design:

- Therapeutics Development: Used to create inhibitors and modulators for various biological pathways.

- Targeted Delivery: Enhances the specificity of drug interactions with cellular receptors.

Bioconjugation

Bioconjugation involves linking biomolecules to surfaces or other compounds, and this compound plays a vital role in this process. It is employed to develop targeted drug delivery systems and diagnostic tools. The compound's ability to form stable conjugates with proteins or other biomolecules is crucial for improving the efficacy of therapeutic agents .

Bioconjugation Benefits:

- Targeted Therapeutics: Facilitates the design of drugs that can deliver therapeutic agents directly to diseased tissues.

- Diagnostic Applications: Aids in creating sensitive assays for disease detection.

Research in Protein Engineering

In protein engineering, this compound is utilized to modify proteins for studying their functions and interactions. This research is critical for understanding disease mechanisms and developing new therapeutic strategies. The compound allows for precise modifications that can elucidate protein behavior under various conditions .

Research Insights:

- Protein Functionality: Helps investigate how changes in structure affect protein activity.

- Disease Mechanisms: Provides insights into the molecular basis of diseases through engineered proteins.

Development of Biopharmaceuticals

The properties of this compound support the formulation of biologically active compounds. Its stability and reactivity enhance the development of biopharmaceuticals, making it a key player in therapeutic applications aimed at improving patient outcomes .

Biopharmaceutical Development:

- Stability Enhancement: Improves the shelf-life and effectiveness of peptide-based drugs.

- Efficacy Improvement: Modifications can lead to more potent therapeutic agents.

Case Studies

Wirkmechanismus

The mechanism of action of Fmoc-Phe(4-Boc2-guanidino)-OH is primarily related to its role in peptide synthesis. The protective groups facilitate selective reactions, allowing for the stepwise construction of peptides. The guanidino group can interact with biological targets, potentially influencing the activity of the resulting peptides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Phe-OH:

Fmoc-Arg(Boc)2-OH: Contains a guanidino group but differs in the position and structure of the protective groups.

Uniqueness

Fmoc-Phe(4-Boc2-guanidino)-OH is unique due to the presence of both Fmoc and Boc protective groups, allowing for selective deprotection and coupling reactions. The guanidino group adds functionality that can interact with biological targets, making it valuable in specialized peptide synthesis.

Biologische Aktivität

Fmoc-Phe(4-Boc2-guanidino)-OH is a specialized amino acid derivative that plays a crucial role in peptide synthesis. Its unique structure, featuring both Fmoc and Boc protective groups alongside a guanidino moiety, enhances its utility in creating peptides with specific biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in research and therapeutics.

Chemical Structure and Properties

- Molecular Formula : C₃₅H₄₀N₄O₈

- Molecular Weight : 644.69 g/mol

- CAS Number : 187283-25-6

The compound is characterized by:

- An Fmoc (9-fluorenylmethoxycarbonyl) group at the amino terminus, which allows for selective deprotection.

- Two Boc (tert-butoxycarbonyl) groups protecting the guanidino moiety, enhancing stability and facilitating further reactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group : The amino group of phenylalanine is protected using the Fmoc group.

- Introduction of the Guanidino Group : The phenyl group is substituted with a guanidino group through reaction with a guanidino reagent.

- Protection of the Guanidino Group : The guanidino group is then protected using Boc anhydride.

This multi-step process allows for the creation of a compound that can be selectively deprotected for further chemical reactions or biological applications .

The biological activity of this compound is primarily linked to its role in peptide synthesis. The guanidino group is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction can influence:

- Protein-protein interactions

- Enzyme activity

- Cell signaling pathways

The selective deprotection capabilities provided by the Fmoc and Boc groups allow researchers to create peptides that can mimic natural substrates or inhibitors, making this compound valuable in drug design and development .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its ability to undergo coupling reactions with other amino acids facilitates the creation of complex peptides that may exhibit enhanced biological activity compared to their natural counterparts .

Case Studies

- Arginine Mimetics : Research has shown that compounds like this compound can act as arginine mimetics, which are crucial for studying the role of arginine in various biological processes such as receptor interactions and enzyme recognition .

- Therapeutic Potential : Studies have indicated that peptides synthesized using this compound can serve as potential therapeutics in treating conditions where arginine plays a pivotal role, such as cardiovascular diseases and certain cancers .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Fmoc-Phe-OH | Single Fmoc group | General peptide synthesis |

| Fmoc-Arg(Boc)2-OH | Guanidino group at different position | Mimics arginine for enhanced interaction studies |

| This compound | Dual Boc protection on guanidino | Selective deprotection for complex peptide synthesis |

Eigenschaften

IUPAC Name |

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGZABLYKOZLG-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.